molecular formula C11H9FO4 B2819879 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid CAS No. 1420794-81-5

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid

Cat. No.: B2819879
CAS No.: 1420794-81-5
M. Wt: 224.187
InChI Key: WCLVHOJMYMPRGX-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid is a chemical compound based on the chroman-4-one scaffold, a motif recognized for its significant presence in pharmaceuticals and natural products . Chroman-4-one derivatives are extensively investigated in medicinal chemistry for their diverse biological activities, which include antibacterial, antioxidant, and anti-HIV properties . This specific derivative is functionalized with fluorine and methyl groups, modifications often employed to fine-tune the molecule's electronegativity, metabolic stability, and binding affinity to biological targets. While the exact biological profile of this compound is a subject of ongoing research, its structural similarity to other fluorinated chroman-4-ones suggests it may serve as a valuable intermediate. For instance, closely related compounds like 6-Fluoro-4-oxochroman-2-carboxylic acid are established key intermediates in the synthesis of Fidarestat, a drug known for its strong inhibition of aldose reductase, an enzyme relevant to diabetic complications . Researchers may explore its potential as a synthetic precursor or as a core structure for developing novel enzyme inhibitors and receptor modulators. The compound is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets and handling instructions should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-7-methyl-4-oxo-2,3-dihydrochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c1-5-2-9-6(3-7(5)12)8(13)4-10(16-9)11(14)15/h2-3,10H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLVHOJMYMPRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)C(=O)CC(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of fluorinated precursors and chroman derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted chroman-2-carboxylic acids .

Scientific Research Applications

Pharmaceutical Applications

  • Aldose Reductase Inhibition
    • Mechanism : 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid acts as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway linked to diabetic complications such as neuropathy and retinopathy. By inhibiting this enzyme, the compound helps reduce sorbitol accumulation in cells, mitigating these complications .
    • Case Study : The synthesis of Fidarestat, a drug used to treat diabetes-related complications, relies on this compound as a key intermediate. Fidarestat has demonstrated strong inhibitory effects on aldose reductase, showcasing the therapeutic potential of this compound .
  • Potential Anti-inflammatory and Antioxidant Properties
    • Research indicates that derivatives of this compound may possess anti-inflammatory and antioxidant activities. These properties could be explored further for developing therapies aimed at various inflammatory conditions.

Studies have focused on the binding affinity of this compound to aldose reductase and other target enzymes. Techniques such as molecular docking and kinetic assays are employed to evaluate its therapeutic potential.

  • Binding Studies : Interaction studies reveal that the presence of both fluorine and methyl groups significantly enhances binding affinity compared to similar compounds.
  • Safety Profile : Preliminary studies indicate a favorable safety profile for this compound, making it a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups in the molecule play a key role in its reactivity and interactions with biological systems. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid and related compounds:

Compound Name Substituents Ring System Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 6-F, 7-CH₃, 4-oxo Chroman C₁₁H₉FO₄ 224.19 Likely pharmaceutical intermediate
6-Fluoro-4-oxochroman-2-carboxylic acid 6-F, 4-oxo Chroman C₁₀H₇FO₄ 210.16 Intermediate for Fidarestat synthesis (aldose reductase inhibitor)
6-Fluoro-7-methylquinoline-2-carboxylic acid 6-F, 7-CH₃ Quinoline C₁₁H₈FNO₂ 205.19 Pharmaceutical intermediate
(R)-6-Fluorochroman-2-carboxylic acid 6-F Chroman C₁₀H₉FO₃ 196.18 High structural similarity (0.97) but lacks 4-oxo and 7-CH₃
6-Methoxychroman-2-carboxylic acid 6-OCH₃ Chroman C₁₁H₁₂O₄ 208.21 Lower similarity (0.73); methoxy vs. fluoro

Key Findings

Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability across all fluorinated analogs. 4-Oxo Group: Present in the target compound and 6-Fluoro-4-oxochroman-2-carboxylic acid, this group facilitates hydrogen bonding, influencing crystal packing (as seen in X-ray studies) and interactions with biological targets like aldose reductase .

Ring System Differences: Chroman vs. Quinoline: Chroman derivatives (e.g., 6-Fluoro-4-oxochroman-2-carboxylic acid) are prioritized for aldose reductase inhibition, whereas quinoline-based analogs (e.g., 6-Fluoro-7-methylquinoline-2-carboxylic acid) may target distinct pathways due to their aromatic nitrogen heterocycle .

Synthetic Pathways: The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid involves oxidative cleavage using lead tetraacetate and crystallization in ethanol/water . Introducing a 7-methyl group to the target compound would likely require additional steps, such as Friedel-Crafts alkylation or directed ortho-metalation.

Biological Relevance :

  • The absence of the 4-oxo group in (R)-6-Fluorochroman-2-carboxylic acid reduces its similarity to the target compound (0.97 → 0.73 when comparing with 6-Methoxychroman-2-carboxylic acid), highlighting the critical role of the ketone in enzyme inhibition .

Biological Activity

6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid is a compound of significant interest due to its biological activities, particularly as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This article explores the biological activity of this compound, highlighting its mechanisms, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H11O3F and a molecular weight of approximately 210.159 g/mol. Its structure features a chroman backbone with a fluorine atom at the 6-position and a methyl group at the 7-position, which are crucial for its biological activity.

This compound primarily acts as an aldose reductase inhibitor . This inhibition is vital in managing diabetic complications by reducing the accumulation of sorbitol in cells, which is a consequence of excessive glucose metabolism through the polyol pathway. The compound's ability to inhibit this enzyme helps mitigate conditions such as neuropathy and retinopathy associated with diabetes .

Aldose Reductase Inhibition

The inhibition of aldose reductase by this compound has been demonstrated through various studies. For instance, it has been shown to significantly reduce sorbitol levels in diabetic models, thereby alleviating symptoms related to diabetic complications .

Anti-inflammatory and Antioxidant Properties

In addition to its role as an aldose reductase inhibitor, related compounds have exhibited anti-inflammatory and antioxidant properties. These characteristics suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods that focus on optimizing yield and purity for pharmaceutical applications. The compound serves as an intermediate in synthesizing other biologically active derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Aldose Reductase Inhibition Studies : Research has confirmed that this compound effectively inhibits aldose reductase with IC50 values comparable to established inhibitors like Fidarestat .
  • Cytotoxicity Assays : Related compounds have shown promising cytotoxic activity against various cancer cell lines, indicating that structural modifications can enhance their therapeutic potential .
  • Enzymatic Resolution : Innovative methods for synthesizing optically pure derivatives using enzymatic resolution have been developed, showcasing the compound's versatility as a chiral building block in drug synthesis .

Comparative Analysis with Related Compounds

Compound NameAldose Reductase InhibitionCytotoxic ActivityApplications
This compoundSignificantModerateDiabetes treatment
FidarestatStrongLowDiabetes complications
Other chroman derivativesVariableHighCancer therapy

Q & A

Q. What established synthetic routes are available for 6-Fluoro-7-methyl-4-oxochroman-2-carboxylic acid, and how do their yields compare?

  • Methodological Answer : The compound is synthesized via oxidative cleavage of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate in anhydrous benzene, followed by treatment with silver nitrate and sodium hydroxide. The final product is crystallized from ethanol/water with an 83% yield . Alternative routes include enzymatic resolution and asymmetric catalysis, though yields depend on chiral purity optimization (typically 70–85%) .

Q. How can spectroscopic methods confirm the molecular structure and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography confirms the chroman backbone’s envelope conformation and hydrogen-bonding interactions (O–H⋯O and C–H⋯π) critical for crystal packing .
  • NMR (¹H/¹³C) identifies key groups: the 6-fluoro substituent (δ ~ -110 ppm in ¹⁹F NMR), methyl resonance (δ ~ 2.1 ppm), and carboxylic proton (δ ~ 12.3 ppm) .
  • HPLC with chiral columns (e.g., Chiralpak AD-H) assesses enantiomeric purity (>98% ee required for pharmaceutical intermediates) .

Q. What physicochemical properties influence its solubility and formulation stability?

  • Methodological Answer :
  • LogP : ~1.2 (calculated), indicating moderate hydrophobicity.
  • pKa : Carboxylic acid group (pKa ~ 3.5) enhances water solubility at physiological pH.
  • Thermal stability : Decomposes above 200°C; storage at 2–8°C under inert atmosphere recommended .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for pharmaceutical applications?

  • Methodological Answer :
  • Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer .
  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct asymmetric synthesis, achieving >95% ee .
  • Crystallization-induced dynamic resolution in ethanol/water mixtures improves ee to >99% .

Q. What is the mechanistic basis for its aldose reductase inhibitory activity?

  • Methodological Answer :
  • In vitro assays : IC₅₀ values are determined using recombinant human aldose reductase and DL-glyceraldehyde as substrate. Competitive inhibition is observed (Ki ~ 0.8 µM) .
  • Molecular docking : The carboxylic acid group forms salt bridges with Tyr48 and His110, while the 6-fluoro substituent enhances binding via hydrophobic interactions .

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

  • Methodological Answer :
  • Fluorine at C6 : Increases metabolic stability (resistance to CYP450 oxidation) and enhances membrane permeability (logP reduced by 0.3 vs. non-fluorinated analog) .
  • Methyl at C7 : Steric hindrance reduces off-target binding to COX-2 (selectivity ratio >50:1 vs. COX-1) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Use identical enzyme sources (e.g., human vs. rat aldose reductase) and substrate concentrations.
  • Purity validation : Impurities >2% (e.g., residual lead ions) may artifactually inhibit enzymes. ICP-MS is recommended for trace metal analysis .
  • Data normalization : Express IC₅₀ relative to positive controls (e.g., epalrestat) to minimize inter-lab variability .

Q. What computational tools predict binding affinity to biological targets?

  • Methodological Answer :
  • Molecular dynamics simulations (AMBER or GROMACS) model ligand-protein stability over 100 ns trajectories.
  • Free energy perturbation (FEP) : Quantifies ΔΔG for fluorine substitution (~-1.2 kcal/mol stabilization) .
  • ADMET prediction : SwissADME estimates 82% intestinal absorption and low hepatotoxicity risk .

Q. How does crystal packing influence solid-state stability?

  • Methodological Answer :
  • Hydrogen-bonding networks : Zigzag chains along [100] (O–H⋯O distance: 2.68 Å) enhance thermal stability .
  • Hygroscopicity : Low (0.1% weight gain at 75% RH) due to hydrophobic fluorophenyl interactions .

Q. What are the environmental and metabolic degradation pathways?

  • Methodological Answer :
  • Photodegradation : UV irradiation (254 nm) cleaves the chroman ring, forming 6-fluoro-2-carboxyacetophenone as the primary metabolite .
  • Microbial degradation : Soil studies show 50% degradation in 14 days via Pseudomonas spp. hydrolyzing the lactone ring .

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